molecular formula C9H12FNO B1372659 [4-(Dimethylamino)-3-fluorophenyl]methanol CAS No. 446-37-7

[4-(Dimethylamino)-3-fluorophenyl]methanol

Cat. No. B1372659
CAS RN: 446-37-7
M. Wt: 169.2 g/mol
InChI Key: IPYOLIXNVPEJJO-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC . Its distinct chemical shifts and retention times can help in the identification and quantification of similar compounds in complex mixtures.

Photochemistry

The fluorophenyl group in this compound can absorb light, making it a potential candidate for photochemical studies. It could be used to investigate photo-induced electron transfer processes, which are fundamental in understanding the behavior of molecules under light exposure and developing photoactive materials .

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP is toxic if swallowed or if inhaled. It is fatal in contact with skin. It causes skin irritation and serious eye damage. It causes damage to organs (Nervous system). It is toxic to aquatic life with long-lasting effects .

Future Directions

Research and development of organic NLO materials has been becoming more and more important to establish future society. Organic NLO crystals, such as 4-dimethylamino-N-methyl-4-stilbazolium-tosylate (DAST), have been studied for mainly THz-wave generations and detections using second-order NLO effects .

properties

IUPAC Name

[4-(dimethylamino)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYOLIXNVPEJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270437
Record name 4-(Dimethylamino)-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446-37-7
Record name 4-(Dimethylamino)-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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